molecular formula C13H13NO7 B3112809 (3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate CAS No. 192725-55-6

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

Cat. No.: B3112809
CAS No.: 192725-55-6
M. Wt: 295.24 g/mol
InChI Key: ULTSJNOQNKVDBM-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate (CAS: 192725-55-6; alternative CAS: 252873-35-1) is a chiral carbamate derivative critical in synthesizing HIV-1 protease inhibitors, notably Darunavir. It functions as an activated intermediate in carbamoylation reactions, enabling the coupling of the hexahydrofurofuranol subunit to the protease inhibitor scaffold. The compound’s stereochemistry (3R,3aS,6aR) is essential for conferring optimal binding affinity to the HIV-1 protease active site.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSJNOQNKVDBM-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892393
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-35-1
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a precursor for HIV protease inhibitors and its synthesis methods.

  • Molecular Formula : C13H13NO7
  • Molecular Weight : 295.24 g/mol
  • CAS Number : 192725-55-6

1. HIV Protease Inhibition

The primary biological activity associated with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate is its application in synthesizing darunavir, a potent HIV protease inhibitor. The compound serves as a key intermediate in the synthesis of darunavir, which is widely used in the treatment of HIV/AIDS.

Darunavir functions by binding to the active site of the HIV protease enzyme, inhibiting its function and thereby preventing viral replication. The structural features of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate contribute to the overall efficacy of darunavir through enhanced binding affinity and selectivity for the target enzyme.

Synthesis Methods

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate has been achieved through various methods:

  • Enantioselective Synthesis : A notable approach involves using sugar derivatives as starting materials to achieve high stereoselectivity during synthesis. Key steps include substrate-controlled hydrogenation and Lewis acid-catalyzed reductions .
  • Diastereoselective Synthesis : Another method emphasizes diastereoselectivity in obtaining the desired compound with high yields .

Case Studies

A study highlighted the successful synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatives with over 99% diastereoselectivity . This study underscores the compound's potential as a precursor in developing effective HIV treatments.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
HIV Protease InhibitionKey intermediate for darunavir synthesis
Mechanism of ActionBinds to HIV protease enzyme
Synthesis MethodEnantioselective and diastereoselective approaches

Scientific Research Applications

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, also known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate, is a chemical compound with several identified applications, particularly in the synthesis of pharmaceutical intermediates .

Basic Information

  • CAS Numbers The compound is identified by the following CAS numbers: 192725-55-6 and 252873-35-1 .
  • Molecular Formula and Weight The molecular formula is C13H13NO7, and it has a molecular weight of 295.24 g/mol .

Synonyms
The compound is also known by several synonyms, including :

  • (3r,3as,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
  • CARBONIC ACID, (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-YL 4-NITROPHENYL ESTER
  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate
  • [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate

Applications

  • Pharmaceutical Intermediate (3R,3AS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate is used as a pharmaceutical intermediate, particularly in the context of antivirals and Darunavir-related compounds .
  • Synthesis of Darunavir It is utilized in the synthesis of Darunavir, which is a second-generation HIV-1 protease inhibitor .
  • ** building block or intermediate** It serves as a crucial building block or intermediate in the synthesis of more complex molecules .
  • Reference standard It can be used as a reference standard for pharmaceutical toxicology, impurity reference materials, and antiviral research .

Safety Information

  • Signal Word The signal word associated with this compound is "Warning" .
  • Precautionary Statements Precautionary measures include P261 (avoiding breathing dust) and P305 + P351 + P338 (if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do) .

Additional Information

  • Computed Descriptors The compound has several computed descriptors, including the IUPAC name [(3aS*,4R,6aR*)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate, InChI key ULTSJNOQNKVDBM-SDDRHHMPSA-N, and SMILES notation C1CO[C@H]2[C@@H]1C@HOC(=O)OC3=CC=C(C=C3)N+[O-] .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₃H₁₃NO₇
  • Molecular Weight : 295.24 g/mol
  • Density : 1.45 g/cm³
  • Storage: No specific hazard statements reported, but standard inert atmosphere storage is recommended.

Comparison with Similar Compounds

The compound is compared to structurally and functionally related carbamates, carbonates, and esters used in pharmaceutical synthesis. Key comparisons include reactivity, stereochemical specificity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Application Reactivity Profile
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate 192725-55-6 C₁₃H₁₃NO₇ 295.24 4-Nitrophenyl carbonate Darunavir synthesis High reactivity due to electron-withdrawing nitro group; selective carbamoylation
Disuccinimidyl Carbonate (DSC) 74124-79-1 C₉H₁₀N₂O₇ 258.19 N-Hydroxysuccinimide (NHS) ester General peptide/protein coupling Water-soluble; forms stable NHS-leaving group; broader applicability
[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl] (2,5-Dioxopyrrolidin-1-yl) Carbonate - C₁₁H₁₃NO₇ 271.22 Dioxopyrrolidinyl carbonate Antiviral intermediate Enhanced solubility in polar aprotic solvents; slower reaction kinetics
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate - C₉H₁₂O₅ 200.18 Acetate ester Intermediate in Darunavir synthesis Lower reactivity; requires basic hydrolysis for activation
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid 288296-64-0 C₁₃H₁₃NO₇ 295.24 4-Nitrophenyl carbonate Stereoisomeric impurity Inactive in HIV protease inhibition due to inverted stereochemistry

Key Findings:

Reactivity and Selectivity :

  • The 4-nitrophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic attack by amines in carbamoylation. This contrasts with DSC , which employs an NHS-leaving group for broader biocompatibility.
  • The dioxopyrrolidinyl derivative (Table 1) exhibits slower reaction rates due to reduced leaving-group ability compared to 4-nitrophenyl.

Stereochemical Specificity: The (3R,3aS,6aR) configuration is critical for antiviral activity.

Synthetic Utility: The target compound is specialized for Darunavir synthesis, whereas DSC is a general-purpose coupling agent for peptides/proteins. Bis-(4-nitrophenyl) carbonate (CAS: 50793-99-4), another reagent used in Darunavir synthesis, lacks the hexahydrofurofuran backbone, limiting its direct comparability.

Alternatives like DSC remain widely available.

Research and Application Insights

  • Darunavir Synthesis : The compound reacts with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in dichloromethane/triethylamine to form an activated intermediate, which couples with the protease inhibitor scaffold.
  • Stability : Unlike chloroformates (e.g., p-nitrophenylchloroformate), the carbonate group offers improved stability under ambient conditions.

Q & A

Q. What are the standard synthetic protocols for preparing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate?

The compound is synthesized via a two-step process:

Activation of the alcohol precursor : React (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with 4-nitrophenyl chloroformate in dichloromethane (CH₂Cl₂) at 0°C, using pyridine as a base. The reaction is stirred at room temperature for 2 hours .

Purification : The crude product is purified via silica gel column chromatography using a gradient eluent (hexanes/ethyl acetate, 5:1 to 2:1) .
Key validation : Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Analyze chemical shifts for the hexahydrofurofuran core (e.g., δ 4.5–5.5 ppm for ether-linked protons) and the 4-nitrophenyl group (δ 8.2–8.4 ppm for aromatic protons) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chiral HPLC : Ensure enantiomeric purity (>99%) due to the compound's stereospecific role in drug synthesis .

Q. What is the compound’s primary role in pharmaceutical research?

It serves as a key intermediate in synthesizing HIV-1 protease inhibitors like darunavir. The activated carbonate group enables carbamoylation of amine-containing substrates, forming stable carbamate linkages critical for inhibitor activity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The (3R,3aS,6aR) configuration ensures optimal spatial alignment for binding to HIV-1 protease’s active site. Modifications to the hexahydrofurofuran scaffold (e.g., fluorination at the 4-position) can alter enzymatic inhibition by disrupting hydrophobic interactions . Methodological tip : Use X-ray crystallography (e.g., PDB ID 7MA4) to compare binding modes of stereoisomers .

Q. How can instability during synthesis be mitigated?

The compound is prone to hydrolysis due to the labile carbonate group. Strategies include:

  • Low-temperature storage : Store at -20°C in anhydrous solvents (e.g., CH₂Cl₂) to prevent moisture ingress .
  • In situ activation : Use freshly prepared 4-nitrophenyl chloroformate and avoid prolonged reaction times .

Q. What are the major degradation products, and how are they characterized?

Forced degradation studies under acidic/alkaline conditions reveal:

  • Hydrolysis products : (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and 4-nitrophenol, identified via LC-MS and comparative NMR .
  • Oxidative products : Nitro-to-nitroso derivatives, detectable using UV-Vis spectroscopy (λmax ~400 nm) .

Q. What coupling agents optimize carbamoylation efficiency in inhibitor synthesis?

  • Disuccinimidyl carbonate (DSC) : Yields >90% conversion in aprotic solvents (e.g., THF) with triethylamine as a base .
  • Phosgene derivatives : Triphosgene offers safer handling but requires strict moisture control .

Q. How do structural analogs compare in biological activity?

  • Sulfonated analogs : Substituting the 4-nitrophenyl group with 4-aminophenyl enhances water solubility but reduces protease binding affinity due to weaker electron-withdrawing effects .
  • Fluorinated analogs : Introducing gem-difluoro groups at the 4-position improves metabolic stability by resisting cytochrome P450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
Reactant of Route 2
Reactant of Route 2
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.